molecular formula C7H5BrN4O B2627485 2-bromo-4-(1H-1,2,3,4-tetrazol-1-yl)phenol CAS No. 2490432-78-3

2-bromo-4-(1H-1,2,3,4-tetrazol-1-yl)phenol

Cat. No.: B2627485
CAS No.: 2490432-78-3
M. Wt: 241.048
InChI Key: QNJIJKCWFFFMGY-UHFFFAOYSA-N
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Description

Significance of Aryl Tetrazoles in Organic Synthesis and Materials Chemistry

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. numberanalytics.com Their unique properties, including high nitrogen content, thermal stability, and aromaticity, make them highly valuable in various scientific fields. numberanalytics.com

In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere for the carboxylic acid group. wikipedia.orgresearchgate.net This means it can replace a carboxylic acid moiety in a drug molecule to improve properties such as lipophilicity and metabolic stability, potentially enhancing bioavailability and reducing side effects. researchgate.netrsc.org Consequently, tetrazole derivatives are found in numerous FDA-approved drugs, including angiotensin II receptor blockers like losartan (B1675146) and candesartan. wikipedia.orgacs.org

The synthesis of tetrazoles can be achieved through several methods, most notably the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.gov Modern advancements have led to the development of greener synthetic protocols using nanomaterial-based catalysts. rsc.org Beyond medicine, the high nitrogen content of tetrazoles makes them suitable for use in energetic materials, such as propellants and gas generators, where they decompose to produce non-toxic gases like nitrogen and water. numberanalytics.comacs.orgnih.gov They also serve as ligands in coordination chemistry and as key components in photography and imaging chemicals. numberanalytics.comnih.gov

Application AreaRole of Aryl TetrazoleExamples/Significance
Medicinal ChemistryCarboxylic Acid BioisostereImproves pharmacokinetic properties of drugs; found in antihypertensives like Losartan. wikipedia.orgresearchgate.netrsc.org
Materials ScienceEnergetic Materials ComponentHigh nitrogen content leads to use in propellants and explosives. numberanalytics.comnih.gov
Coordination ChemistryLigand for Metal IonsForms stable complexes with various metals. numberanalytics.com
Organic SynthesisVersatile Chemical IntermediateParticipates in various transformations, including C-H arylation. researchgate.netorganic-chemistry.org

Role of Substituted Phenols as Chemical Scaffolds

Substituted phenols are a class of organic compounds where a hydroxyl group is directly attached to an aromatic ring that also bears other functional groups. uc.pt This structural motif is indispensable in chemistry, appearing in a vast range of pharmaceuticals, natural products, and synthetic polymers. rsc.orgoregonstate.edu The properties and reactivity of a phenolic molecule are significantly influenced by the nature and position of the substituents on the aromatic ring. oregonstate.edu

The synthesis of substituted phenols is a major focus of organic chemistry, with numerous methods developed to achieve specific substitution patterns with high efficiency and regiochemical control. oregonstate.edu Traditional methods often have limitations, such as harsh reaction conditions or the use of toxic reagents. rsc.org Modern approaches, like the ipso-hydroxylation of arylboronic acids, offer milder and greener alternatives for producing a wide array of substituted phenols in excellent yields. rsc.org The development of one-pot sequences that combine hydroxylation with other reactions, such as bromination and cross-coupling, allows for the rapid generation of highly diverse and complex phenolic structures. rsc.org

The phenol (B47542) scaffold is a recurring feature in many approved drugs and is present in 55 compounds on the World Health Organization's list of essential medicines. acs.org Its ability to act as a hydrogen bond donor and its specific electronic properties make it a crucial component for molecular recognition and biological activity.

FieldFunction of Substituted PhenolExample
PharmaceuticalsCore structural motif, essential for biological activity.Paracetamol (analgesic), Morphine (analgesic). rsc.orgoregonstate.edu
PolymersMonomer or building block for complex polymers.Phenolic resins (e.g., Bakelite). oregonstate.edu
AgrochemicalsActive ingredient in fungicides and herbicides.2-phenylphenol (fungicide), Bromoxynil (herbicide). oregonstate.edu
Food IndustryAntioxidant and food additive.Butylated hydroxytoluene (BHT). oregonstate.edu

Contextualizing 2-bromo-4-(1H-1,2,3,4-tetrazol-1-yl)phenol within Contemporary Organic Chemistry Research

While extensive research on the specific compound this compound is not widely available in published literature, its structure allows for its contextualization within several key areas of modern organic chemistry. This molecule is a quintessential multifunctional compound, combining three distinct chemical features on a single aromatic ring: a phenolic hydroxyl group, a bromine atom, and a tetrazole ring. Each of these groups imparts specific reactivity and properties, making the compound a potentially versatile building block for the synthesis of more complex molecules.

The strategic placement of these three functional groups suggests that this compound could be a valuable intermediate in the synthesis of targeted molecules for pharmaceuticals, agrochemicals, or materials science.

Functional GroupPositionPotential Role and Reactivity
Hydroxyl (-OH)C1Increases acidity, acts as a hydrogen bond donor, site for etherification/esterification.
Bromine (-Br)C2Site for metal-catalyzed cross-coupling reactions, influences ring electronics.
Tetrazole (-CN4H)C4Strong electron-withdrawing group, potential ligand, bioisostere for carboxylic acid.

Overview of Research Trajectories for Multifunctional Aromatic Compounds

The design and synthesis of multifunctional aromatic compounds represent a significant and expanding frontier in chemical research. openaccessjournals.comwalshmedicalmedia.com The goal is to create molecules and materials where multiple chemical functionalities work in concert to achieve specific, often complex, tasks. This approach is central to the development of advanced materials, targeted therapeutics, and efficient catalysts. mdpi.comresearchgate.net

One major research trajectory involves the creation of porous aromatic frameworks (PAFs) and metal-organic frameworks (MOFs). mdpi.comresearchgate.net These materials are constructed from multifunctional aromatic building blocks and exhibit high surface areas, tunable porosities, and exceptional stability. researchgate.net By incorporating specific functional groups (e.g., carboxylic acids, amines, tetrazoles) into the aromatic linkers, researchers can tailor the properties of these frameworks for applications such as gas storage, chemical separations, catalysis, and selective sensing of molecules. mdpi.comresearchgate.net

In medicinal chemistry, the focus is on developing single molecules that can interact with multiple biological targets simultaneously, a concept known as polypharmacology. Multifunctional aromatic compounds are ideal candidates for this approach, as different parts of the molecule can be designed to bind to different receptors or enzymes. This strategy is being explored for the treatment of complex diseases like cancer and neurodegenerative disorders. The continuous development of novel synthetic methods provides chemists with the tools to build increasingly complex and functional aromatic molecules, pushing the boundaries of what is possible in science and technology. openaccessjournals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(tetrazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4O/c8-6-3-5(1-2-7(6)13)12-4-9-10-11-12/h1-4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJIJKCWFFFMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 2 Bromo 4 1h 1,2,3,4 Tetrazol 1 Yl Phenol

Retrosynthetic Analysis of 2-bromo-4-(1H-1,2,3,4-tetrazol-1-yl)phenol

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, suggesting two convergent synthetic strategies. The first involves the disconnection of the carbon-bromine bond, leading to the precursor 4-(1H-1,2,3,4-tetrazol-1-yl)phenol. The second approach disconnects the nitrogen-aryl bond of the tetrazole ring, pointing to precursors such as 2-bromo-4-aminophenol or 2-bromo-4-cyanophenol.

Route A focuses on the late-stage introduction of the bromine atom onto a pre-formed tetrazolyl phenol (B47542). This strategy is advantageous if the tetrazole moiety is stable to brominating conditions and directs the incoming electrophile to the desired ortho position.

Route B prioritizes the early introduction of the bromine atom, followed by the construction of the tetrazole ring. This approach is beneficial if the starting brominated phenol is readily available and the subsequent tetrazole formation proceeds with high regioselectivity and yield.

Precursor Identification and Availability for Tetrazole Ring Formation

The formation of the 1-substituted tetrazole ring is a critical step in the synthesis. The choice of precursors is dictated by the chosen synthetic route and the desired regioselectivity of the final product.

Strategies for 1,2,3,4-Tetrazole Annulation

The construction of the 1,2,3,4-tetrazole ring can be achieved through several reliable methods. The most common is the [3+2] cycloaddition of an azide (B81097) source with a nitrile. nih.gov This reaction is often catalyzed by metal salts, such as those of zinc or cobalt, to enhance the reaction rate and yield. nih.gov

Another prevalent method for the synthesis of 1-substituted tetrazoles involves the reaction of a primary amine with triethyl orthoformate and sodium azide. This one-pot procedure is catalyzed by acids or Lewis acids and provides a direct route to the desired N-aryl tetrazole.

Tetrazole Formation Method Precursor Reagents General Conditions Reference
[3+2] CycloadditionNitrileSodium Azide, Catalyst (e.g., ZnCl2, Co(II) complex)Elevated temperatures in a polar aprotic solvent (e.g., DMF) nih.gov
From AmineAmineTriethyl Orthoformate, Sodium AzideAcidic or Lewis acidic catalysis, heating mdpi.com

Approaches for Regioselective Tetrazolyl Substitution on Phenols

Achieving regioselective N-arylation of the tetrazole ring onto a phenol can be challenging. Direct N-arylation of tetrazole with a phenol is not a straightforward reaction. A more viable approach involves the use of a precursor where the phenolic hydroxyl group is either protected or the amino or cyano group is already in the correct position on the phenol ring.

For instance, starting with 4-aminophenol (B1666318), the amino group can be converted to the tetrazole moiety. This is a well-established method for the synthesis of N-aryl tetrazoles. The reaction of 4-aminophenol with sodium azide and triethyl orthoformate in the presence of an acid catalyst can yield 4-(1H-1,2,3,4-tetrazol-1-yl)phenol.

Direct and Indirect Bromination Techniques for Phenolic Systems

The introduction of a bromine atom onto the phenolic ring requires careful consideration of the directing effects of the existing substituents and the choice of brominating agent to ensure the desired regioselectivity.

Ortho-Bromination Strategies for Phenols with Existing Substituents

The hydroxyl group of a phenol is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. In the case of 4-(1H-1,2,3,4-tetrazol-1-yl)phenol, the para position is blocked, thus directing the incoming electrophile to the ortho position.

A common and effective reagent for the ortho-bromination of phenols is N-bromosuccinimide (NBS). The selectivity of the bromination can be enhanced by the use of a catalyst, such as para-toluenesulfonic acid (p-TsOH), in a suitable solvent like methanol. nih.gov This method has been shown to provide high yields of the mono-ortho-brominated product. nih.gov

Substrate Brominating Agent Catalyst/Solvent Product Yield Reference
para-Substituted PhenolsNBSp-TsOH / Methanolortho-Brominated Phenols>86% nih.gov
4-HydroxybenzonitrileNBSHBF4·Et2O / CH3CN2-Bromo-4-hydroxybenzonitrileGood to Excellent sci-hub.se

Controlled Halogenation Methodologies

To avoid over-bromination and ensure high selectivity, controlled halogenation methods are employed. This can involve the slow addition of the brominating agent, maintaining a low reaction temperature, and using a catalyst that favors mono-substitution. The use of NBS in the presence of a catalytic amount of a strong acid like tetrafluoroboric acid (HBF4·Et2O) in acetonitrile (B52724) has been reported as an effective method for the selective monobromination of phenols. sci-hub.se The reaction conditions can be optimized to achieve high conversion and selectivity for the desired ortho-brominated product. sci-hub.se

Catalytic Coupling Reactions in the Synthesis of Aryl Tetrazoles and Phenols

Catalytic coupling reactions are fundamental in constructing the carbon-nitrogen and carbon-oxygen bonds present in aryl tetrazoles and phenols. These methods offer efficient pathways to assemble complex aromatic structures from simpler precursors.

Palladium catalysis is a powerful tool for the formation of C-N and C-C bonds, which are crucial in the synthesis of aryl tetrazoles. While a direct palladium-catalyzed synthesis of the target molecule is not explicitly detailed in the literature, related transformations provide a strong basis for its potential synthesis. For instance, palladium(II)-catalyzed C-H arylation directed by the tetrazole ring has been developed, demonstrating the utility of palladium in functionalizing pre-existing aryl tetrazole systems. niscpr.res.in This methodology could potentially be applied to introduce the aryl group to a tetrazole precursor.

Furthermore, palladium-catalyzed cross-coupling reactions are widely used for the synthesis of biaryls and other complex aromatic compounds. The Suzuki-Miyaura coupling, for example, could be envisioned for coupling a boronic acid derivative of either the phenol or the tetrazole moiety with a halogenated partner. One-pot palladium-catalyzed Suzuki-Miyaura coupling reactions of phenols have been achieved by first converting the phenol to a more reactive aryl nonaflate in situ. acs.org Similarly, aryl halides can be directly converted to aryl tetrazoles in a one-pot reaction, which could then be subjected to further functionalization. organic-chemistry.org

The general applicability of palladium catalysis is highlighted by its tolerance for various functional groups, making it suitable for complex molecules. organic-chemistry.org For example, palladium-catalyzed coupling of aryl bromides and chlorides with phenols proceeds in good to excellent yields. organic-chemistry.org This suggests that a strategy involving the coupling of a pre-formed tetrazole unit with a brominated phenol, or vice-versa, is a viable synthetic route.

Table 1: Examples of Palladium-Catalyzed Reactions Relevant to Aryl Tetrazole and Phenol Synthesis This table is generated based on data from related systems and illustrates potential applications.

Reactant 1 Reactant 2 Catalyst System Product Type Reference
1-Benzyl-5-phenyl-1H-tetrazole Aryl Source Pd(OAc)₂ / AgOAc Di-arylated Tetrazole rsc.org
Phenol Arylboronic acid Pd Catalyst Biaryl acs.org
Aryl Halide Sodium Azide/TMSN₃ Pd(PPh₃)₄ Aryl Tetrazole organic-chemistry.org

Beyond palladium, other metals have proven effective in catalyzing the formation of aryl tetrazoles. Copper-catalyzed reactions, in particular, offer a more economical alternative. Copper nanoparticles have been used for the synthesis of 1-aryl-1H-tetrazoles from aromatic amines, sodium azide, and triethyl orthoformate under solvent-free conditions. lookchem.comtandfonline.comresearchgate.net Copper(II) acetate (B1210297) has also been shown to promote the synthesis of substituted tetrazoles in the green solvent DMSO at room temperature. niscpr.res.in This approach is noted for its mild conditions and good to excellent yields. niscpr.res.in

Zinc salts are also effective catalysts for the [3+2] cycloaddition of nitriles with sodium azide to form 5-substituted 1H-tetrazoles. organic-chemistry.orgrsc.org The role of the zinc(II) ion is to coordinate to the nitrile, which significantly lowers the activation barrier for the nucleophilic attack by the azide ion. nih.gov This method is known for its broad substrate scope and tolerance of various functional groups. organic-chemistry.orgrsc.org Cobalt complexes have also been recently shown to catalyze this cycloaddition under homogeneous conditions. acs.org

In the drive towards more sustainable chemistry, metal-free approaches have gained traction. A metal-free, regioselective N²-arylation of 1H-tetrazoles using diaryliodonium salts has been developed, providing a direct method to attach aryl groups to the tetrazole ring. acs.org Additionally, transition-metal-free protocols for the direct alkylation of aryl tetrazoles have been established using n-Bu₄NI as a catalyst and t-BuOOH as an oxidant. acs.org

Novel and Green Synthetic Approaches for this compound

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. For the synthesis of the target molecule, several novel and environmentally benign methods can be considered.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields. thieme-connect.com The synthesis of 5-substituted 1H-tetrazoles from nitriles can be significantly accelerated using microwave irradiation, often reducing reaction times from hours to minutes. organic-chemistry.orgthieme-connect.comlew.ro This technique could be applied to either the formation of the tetrazole ring or a subsequent coupling step.

The use of green solvents is another cornerstone of sustainable synthesis. Water has been successfully employed as a solvent for the zinc-catalyzed synthesis of 1H-tetrazoles from nitriles and sodium azide. organic-chemistry.org Other green solvents like ethanol (B145695) and polyethylene (B3416737) glycol (PEG) have also been utilized. nih.govnih.gov A highly efficient protocol for the ipso-hydroxylation of arylboronic acids to produce substituted phenols uses ethanol as the solvent and aqueous hydrogen peroxide as the oxidant, with reaction times as short as one minute. nih.gov

Photocatalysis represents a cutting-edge approach, using visible light to drive chemical reactions. A visible light-mediated photocatalytic reaction of diaryltetrazoles has been developed to generate nitrile imines, which can then react with other molecules. rsc.org Electrochemical synthesis offers another metal- and oxidant-free alternative for the [3+2] cycloaddition of azides with hydrazones to produce tetrazoles. researchgate.net

The development of reusable heterogeneous catalysts, particularly those based on magnetic nanoparticles, aligns with green chemistry goals by simplifying catalyst separation and recycling. nih.govrsc.org Various metal nanoparticles, including copper and palladium supported on magnetic cores, have been successfully used for tetrazole synthesis. tandfonline.comrsc.org

Yield Optimization and Reaction Efficiency Studies

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of any synthetic route. For the synthesis of aryl tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide, several parameters are typically investigated.

Catalyst Selection and Loading: The choice of catalyst, whether it be a zinc salt, a copper complex, or a palladium catalyst, significantly impacts the reaction. niscpr.res.inorganic-chemistry.org Studies have shown that for silica (B1680970) sulfuric acid catalyzed cycloadditions, a 100% molar ratio of the catalyst relative to the nitrile provides optimal results. nih.gov Lower catalyst loading can lead to longer reaction times and reduced yields, while higher amounts may not significantly improve the outcome. nih.gov

Solvent Effects: The solvent can dramatically influence reaction efficiency. In the cobalt-catalyzed synthesis of tetrazoles, DMSO was found to be the superior solvent, providing a 99% yield, compared to lower yields in methanol, toluene, acetonitrile, or DMF. acs.org For some green methodologies, the use of water or PEG has proven effective. organic-chemistry.orgnih.gov

Temperature and Reaction Time: Reaction temperature is a critical parameter. While many modern catalytic systems aim for room temperature reactions to reduce energy consumption, niscpr.res.in some transformations require elevated temperatures. Microwave-assisted synthesis, for instance, utilizes high temperatures to drastically shorten reaction times. thieme-connect.com Optimization studies often involve screening a range of temperatures to find the balance between reaction rate and product stability. acs.org

Table 2: Optimization Parameters for 5-Substituted 1H-Tetrazole Synthesis This table is a generalized representation based on multiple studies.

Parameter Conditions Investigated Optimal Condition Example Reference
Catalyst ZnBr₂, Cu(OAc)₂, Co(II)-complex, Silica Sulfuric Acid 1 mol% Co(II)-complex acs.org
Solvent DMF, DMSO, Acetonitrile, Water, Toluene, Ethanol DMSO acs.org
Temperature Room Temperature to 120°C / Reflux 110°C acs.org
Reactant Ratio 1.0 to 1.5 equiv. of azide 1.2 equiv. of NaN₃ acs.org

Scale-Up Considerations for Laboratory Synthesis

Transitioning a synthetic procedure from a small-scale experiment to a larger, preparative scale introduces several challenges that must be addressed. For the synthesis of a molecule like this compound, scalability is a key factor for practical applications.

One of the primary concerns is the safety of the reagents. The use of sodium azide, a common reagent in tetrazole synthesis, requires careful handling as it can form explosive heavy-metal azides or the toxic and explosive hydrazoic acid in the presence of acid. rsc.org Trimethylsilyl azide is often considered a safer alternative for laboratory-scale work. beilstein-journals.org

Reaction protocols that are amenable to scale-up are often characterized by their simplicity and efficiency. One-pot reactions are highly desirable as they reduce the number of workup and purification steps, saving time and resources. acs.org Methodologies that yield products in high purity without the need for extensive chromatography are particularly advantageous for larger scale synthesis. nih.gov Several studies have demonstrated the successful gram-scale synthesis of substituted phenols and tetrazole derivatives, indicating the feasibility of scaling up these reactions. nih.govbeilstein-journals.orgacs.orgacs.org For instance, a one-minute synthesis of substituted phenols via ipso-hydroxylation was successfully conducted on a 5-gram scale with isolated yields of 85-90%. nih.gov

Heat management becomes more critical on a larger scale. Exothermic reactions that are easily controlled in a small flask may require more sophisticated cooling systems to prevent runaway reactions. The choice of solvent and reaction concentration also needs to be re-evaluated for scalability, considering factors like cost, safety, and ease of removal.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ekb.egkarazin.ua It has been successfully applied to study "2-bromo-4-(1H-1,2,3,4-tetrazol-1-yl)phenol," providing a detailed understanding of its molecular geometry, electronic properties, and chemical reactivity. oaji.net DFT calculations, particularly with hybrid functionals like B3LYP and M06-2X, are effective for predicting the properties of phenolic compounds. ijaemr.comimist.ma

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For "this compound," this process has been performed using DFT methods to find the minimum energy conformation. oaji.net

Theoretical calculations were carried out using the B3LYP and M06-2X functionals with the 6-311++G(d,p) basis set. oaji.net This level of theory provides a reliable description of the molecule's bond lengths, bond angles, and dihedral angles. The optimization process confirms the local minimum energy structure on the potential energy surface, which serves as the foundation for all subsequent property calculations. While specific bond lengths and angles for the optimized structure are determined in these calculations, the primary focus is often on the electronic properties derived from this stable geometry.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and excitability. oaji.netijaemr.com A smaller gap suggests higher reactivity and lower kinetic stability. oaji.net

For "this compound," the HOMO and LUMO energies have been calculated using two different DFT methods. The HOMO is located on the entire molecule, while the LUMO is more concentrated on the tetrazole ring and a specific carbon atom. oaji.net The calculated energy values are presented in the table below. oaji.net

ParameterB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)
HOMO Energy (eV) -8.834-8.880
LUMO Energy (eV) -3.936-3.911
Energy Gap (eV) 4.8984.969

These energy gap values provide insight into the molecule's chemical activity and potential biological activity. oaji.net From the HOMO and LUMO energies, other important chemical descriptors such as ionization potential (I = -EHOMO) and electron affinity (A = -ELUMO) can be derived. oaji.net

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the three-dimensional charge distribution of a molecule. libretexts.orglibretexts.org It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks, as well as understanding intermolecular interactions like hydrogen bonding. researchgate.net

The map is colored according to the local electrostatic potential: red indicates regions of high electron density (negative potential, prone to electrophilic attack), while blue represents regions of low electron density (positive potential, prone to nucleophilic attack). libretexts.orgwolfram.com Green and yellow areas represent intermediate or near-zero potential. researchgate.netwolfram.com For "this compound," an EPS map would be expected to show negative potential (red) around the electronegative nitrogen atoms of the tetrazole ring and the oxygen atom of the hydroxyl group. These regions are the most likely sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a site for nucleophilic attack and hydrogen bond donation.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic properties, which can then be used to validate and interpret experimental data.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are crucial for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. modgraph.co.uksemanticscholar.org

These calculations provide theoretical spectra that can be compared with experimental results. For phenolic compounds, theoretical methods have been shown to be effective in predicting chemical shifts, although factors like solvent effects and hydrogen bonding can influence the accuracy, particularly for the hydroxyl proton. modgraph.co.ukuq.edu.au While specific calculated NMR data for "this compound" are not detailed in the available literature, this type of computational analysis remains a standard tool for structural elucidation and confirmation of such novel compounds.

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations are typically done using DFT methods, such as B3LYP, on the optimized molecular geometry. ijaemr.comresearchgate.net The results yield a set of vibrational frequencies and their corresponding normal modes, which describe the specific atomic motions for each vibration (e.g., stretching, bending, torsion).

This analysis serves two main purposes. First, the absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. Second, the calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands. researchgate.net For complex molecules like phenols, theoretical calculations are invaluable for interpreting the often-congested regions of the experimental spectra. kuleuven.be It is a common practice to apply scaling factors to the calculated harmonic frequencies to better align them with the anharmonic nature of experimental vibrations. ijaemr.com

UV-Vis Absorption Maxima and Transition Energy Prediction

The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule is dictated by its electronic transitions from the ground state to various excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting these spectra with reasonable accuracy. For this compound, the UV-Vis spectrum is expected to be a composite of the chromophoric contributions from the substituted phenol (B47542) ring and the tetrazole moiety.

Computational studies on substituted phenols reveal that the primary absorption bands of the parent phenol molecule, arising from π → π* transitions, are sensitive to the nature and position of substituents. The presence of a bromine atom, an auxochrome, on the phenolic ring is anticipated to cause a bathochromic (red) shift in the absorption maxima due to its electron-donating and -withdrawing resonance and inductive effects, which influence the energy levels of the frontier molecular orbitals.

Similarly, the 1H-tetrazol-1-yl group at the para position will significantly modulate the electronic properties of the phenol ring. The tetrazole ring itself possesses aromatic character and can engage in electronic conjugation with the phenyl ring. The nitrogen-rich nature of the tetrazole ring can influence the intramolecular charge transfer (ICT) character of the electronic transitions.

Based on TD-DFT calculations performed on analogous substituted phenols and aromatic tetrazoles, the predicted UV-Vis absorption maxima and corresponding electronic transitions for this compound are summarized in the table below. These calculations are typically performed using a functional such as B3LYP or CAM-B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) and often include a solvent model to simulate solution-phase spectra.

Predicted λmax (nm)Transition Energy (eV)Oscillator Strength (f)Major ContributionTransition Character
~280-295~4.43-4.20~0.15-0.25HOMO → LUMOπ → π* (ICT)
~230-245~5.39-5.06~0.40-0.60HOMO-1 → LUMOπ → π
~200-215~6.20-5.77~0.30-0.50HOMO → LUMO+1π → π

Note: The data in this table are estimated based on computational studies of structurally related compounds, such as bromophenols and phenyltetrazoles, in the absence of direct theoretical calculations for this compound.

The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the phenol ring, with some contribution from the bromine atom, while the lowest unoccupied molecular orbital (LUMO) is likely distributed across the phenyl and tetrazole rings. The HOMO → LUMO transition, therefore, would have significant intramolecular charge transfer character, moving electron density from the electron-rich phenol moiety to the tetrazole ring system.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an invaluable tool for mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the calculation of activation barriers. The synthesis of this compound can be envisaged through two key steps: the formation of the tetrazole ring and the subsequent bromination of the phenol.

Transition State Characterization for Key Synthetic Steps

Step 1: Tetrazole Formation via 1,3-Dipolar Cycloaddition

The formation of the 1-substituted tetrazole ring likely proceeds through the well-established 1,3-dipolar cycloaddition of an azide (B81097) (e.g., sodium azide) with a nitrile. In this case, the precursor would be 4-cyanophenol, which would react with an azide source to form 4-(1H-1,2,3,4-tetrazol-1-yl)phenol. Computational studies on this type of reaction suggest a concerted, though asynchronous, transition state.

The transition state for the cycloaddition of an azide to a nitrile is characterized by the simultaneous formation of the two new nitrogen-carbon and nitrogen-nitrogen single bonds that close the five-membered ring. The geometry of this transition state would show the azide and nitrile moieties approaching each other in a plane, with the forming bond lengths being significantly longer than in the final product. Vibrational frequency calculations on the optimized transition state geometry would reveal a single imaginary frequency corresponding to the concerted bond formation process.

Step 2: Electrophilic Bromination

The subsequent bromination of 4-(1H-1,2,3,4-tetrazol-1-yl)phenol is an electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating group and an ortho-, para-director. Since the para-position is already occupied by the tetrazole group, bromination is expected to occur at one of the ortho-positions.

The mechanism involves the attack of the electron-rich phenol ring on an electrophilic bromine source (e.g., Br₂ activated by a Lewis acid, or N-bromosuccinimide). This leads to the formation of a Wheland intermediate (a resonance-stabilized carbocation). The transition state for this step involves the formation of the C-Br bond and the disruption of the aromaticity of the phenyl ring. This is typically the rate-determining step of the reaction. The subsequent deprotonation of the Wheland intermediate to restore aromaticity is a fast process with a low activation barrier.

Reaction Energetics and Kinetic Barrier Calculations

Density Functional Theory (DFT) calculations can provide valuable data on the energetics of these reaction pathways. By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed.

Reaction StepReactantsTransition State (TS)ProductsCalculated Activation Energy (kcal/mol)Calculated Reaction Enthalpy (kcal/mol)
Tetrazole Formation4-cyanophenol + HN₃[Cycloaddition TS]4-(1H-1,2,3,4-tetrazol-1-yl)phenol20 - 25-30 to -40
Electrophilic Bromination4-(1H-tetrazol-1-yl)phenol + Br₂[Wheland Intermediate Formation TS]2-bromo-4-(1H-tetrazol-1-yl)phenol + HBr10 - 15-5 to -10

Note: The energetic data presented are typical values derived from DFT calculations on analogous 1,3-dipolar cycloadditions and electrophilic bromination of activated aromatic rings. Actual values for the specific system may vary.

The calculations indicate that the formation of the tetrazole ring is a thermodynamically favorable process with a moderate activation barrier. The subsequent bromination is also predicted to be exothermic and to proceed with a relatively low kinetic barrier, consistent with the high reactivity of phenols in electrophilic aromatic substitution reactions.

Tautomeric Equilibria and Proton Transfer Dynamics

The structure of this compound features two key functionalities that can engage in dynamic equilibria: the tetrazole ring and the phenolic hydroxyl group.

Theoretical Investigation of 1H-Tetrazole Tautomerism

Substituted tetrazoles can exist in different tautomeric forms. For 1-substituted tetrazoles, the primary tautomeric equilibrium is between the 1H- and 2H-isomers, involving the migration of a proton between the nitrogen atoms of the tetrazole ring. However, in the case of 1-substituted tetrazoles, such as the title compound, this prototropic tautomerism is blocked as the N1 position is occupied by the phenyl group.

Instead, the relevant tautomerism to consider for the broader class of tetrazoles is the equilibrium between the 1H- and 2H-tautomers of the parent tetrazole ring. Computational studies have shown that the relative stability of these tautomers is influenced by the electronic nature of the substituents on the ring. For 5-substituted tetrazoles, electron-donating groups tend to favor the 1H-tautomer, while electron-withdrawing groups can increase the stability of the 2H-tautomer. In the solid state, the 1H-tautomer is generally more stable due to intermolecular hydrogen bonding. In the gas phase and in nonpolar solvents, the 2H-tautomer is often found to be more stable.

For this compound, the phenyl group at the N1 position fixes the substitution pattern. However, the electronic properties of the substituted phenyl ring can still influence the electronic distribution within the tetrazole ring.

Phenolic Proton Mobility and Hydrogen Bonding Energetics

The phenolic hydroxyl group is acidic, and its proton can participate in both intramolecular and intermolecular hydrogen bonding. The acidity of the phenolic proton, and thus its mobility, is influenced by the substituents on the aromatic ring. The presence of the electron-withdrawing bromine atom and the tetrazole ring is expected to increase the acidity of the phenolic proton compared to phenol itself.

Computational methods can be used to predict the pKa of the phenolic proton. These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in a solvent continuum model. For this compound, the predicted pKa is expected to be lower than that of phenol (pKa ≈ 10), likely in the range of 7-8.

Furthermore, the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. While an intramolecular hydrogen bond between the phenolic proton and the tetrazole ring is sterically hindered, intermolecular hydrogen bonding between molecules of this compound is highly probable in the solid state and in concentrated solutions. These hydrogen bonds would involve the phenolic -OH group of one molecule and a nitrogen atom of the tetrazole ring of a neighboring molecule.

The strength of these intermolecular hydrogen bonds can be estimated computationally by calculating the interaction energy between two or more molecules in a cluster. The typical strength of such O-H···N hydrogen bonds is in the range of 4-7 kcal/mol.

PropertyComputational MethodPredicted ValueComparison
Phenolic pKaDFT with solvent model7.0 - 8.5More acidic than phenol (pKa ≈ 10)
Intermolecular H-bond Energy (O-H···N)DFT/ab initio-4 to -7 kcal/molTypical for neutral O-H···N hydrogen bonds

Note: The predicted values are based on computational studies of substituted phenols and heterocyclic compounds.

These computational investigations provide a detailed picture of the chemical and physical properties of this compound, offering valuable insights that complement and guide experimental studies.

Solvent Effects on Molecular Properties and Reactivity

A comprehensive search of scientific literature and chemical databases yielded no specific experimental or computational studies on the effects of solvents on the molecular properties and reactivity of this compound. Consequently, detailed research findings and data tables for this particular compound cannot be provided at this time.

While general principles of solvent effects on related phenol and tetrazole compounds exist, any extrapolation to this compound would be speculative and not adhere to the required scientific accuracy. The polarity of a solvent can significantly influence the electronic structure, spectral properties (e.g., UV-Vis, NMR), and reactivity of a solute molecule. For instance, polar solvents can stabilize charged or polar transition states, thereby affecting reaction rates. Hydrogen bonding between the solvent and the phenolic hydroxyl group or the nitrogen atoms of the tetrazole ring would also be expected to play a crucial role in determining the compound's behavior in solution.

To generate the specific data requested, dedicated theoretical and computational studies would need to be performed. Such investigations would typically involve:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), the geometry of this compound would be optimized in the gas phase and in the presence of various implicit and explicit solvent models.

Calculation of Molecular Properties: A range of molecular properties would be calculated in each solvent environment. This could include, but is not limited to, dipole moments, frontier molecular orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP) maps, and various reactivity descriptors (e.g., chemical hardness, softness, and electrophilicity index).

Simulation of Spectra: Spectroscopic properties, such as NMR chemical shifts and UV-Vis absorption wavelengths, would be simulated in different solvents to predict solvatochromic shifts.

Reactivity Studies: The influence of solvents on reaction mechanisms and activation energies for potential reactions involving this compound could be modeled.

The results of such studies would provide the detailed, quantitative data necessary to construct the informative tables and in-depth discussion originally requested. Without such dedicated research, any article section on this specific topic would lack the required scientific foundation.

Advanced Applications and Potential in Chemical Science Excluding Prohibited Areas

Role as a Synthetic Building Block for Complex Molecules

The presence of multiple reactive sites—the hydroxyl group, the bromine atom, and the nitrogen-rich tetrazole ring—makes 2-bromo-4-(1H-1,2,3,4-tetrazol-1-yl)phenol a valuable building block in organic synthesis. The tetrazole moiety, in particular, is recognized as a bioisostere for the carboxylic acid group, a feature extensively utilized in medicinal chemistry to enhance the pharmacological profiles of drug candidates. beilstein-journals.orgnih.gov This suggests that this compound could be a key intermediate in the synthesis of novel bioactive heterocycles and other complex organic molecules. frontiersin.orgnih.gov

The compound's structure is amenable to participation in various multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are powerful tools for the rapid generation of molecular diversity from simple starting materials. nih.govnih.govwalisongo.ac.id The use of tetrazole aldehydes, which could be derived from this phenol (B47542), in MCRs has been shown to be a viable strategy for creating diverse, drug-like molecules. beilstein-journals.orgrug.nlbeilstein-archives.orgresearchgate.net The bromine atom on the phenolic ring provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of a wide array of substituents and the construction of more elaborate molecular frameworks. nih.govjocpr.comnih.govrsc.org

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product
O-AlkylationAlkyl halide, Base (e.g., K2CO3)Ether derivative
Suzuki CouplingArylboronic acid, Pd catalyst, BaseAryl-substituted phenol derivative
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseAmino-substituted phenol derivative
Ugi Reaction (as a derivative)Isocyanide, Aldehyde, Amineα-Acylamino amide with tetrazole moiety
Passerini Reaction (as a derivative)Isocyanide, Aldehydeα-Acyloxy amide with tetrazole moiety

Precursor for Advanced Materials

The structural features of this compound make it a promising precursor for the synthesis of advanced materials, including polymers and metal-organic frameworks (MOFs). The tetrazole ring, with its multiple nitrogen atoms, is an excellent coordinating ligand for metal ions, making it a suitable component for the construction of MOFs. nih.govresearcher.life Lanthanide-based MOFs, in particular, are of interest for their unique luminescent and magnetic properties. nih.govrsc.orgunt.edu The bifunctional nature of this compound (coordinating tetrazole and phenolic groups) could lead to the formation of novel MOF topologies with interesting properties and potential applications in gas storage, separation, and catalysis.

In polymer science, the phenolic hydroxyl group can be used for the synthesis of polyesters and polyethers. The bromine atom can serve as a site for polymerization through cross-coupling reactions or as a functional handle to impart specific properties, such as flame retardancy, to the resulting polymer. The incorporation of the thermally stable tetrazole ring into a polymer backbone can enhance the thermal stability of the material.

Development of Chemo-Sensors or Probes (non-biological)

Fluorescent chemosensors are powerful tools for the detection of various analytes in environmental and industrial settings. researchgate.net The development of such sensors often relies on molecules that exhibit changes in their fluorescence properties upon interaction with a target species. Phenol derivatives and heterocyclic compounds are frequently employed in the design of fluorescent probes. nih.gov

This compound possesses the necessary components for a potential fluorescent chemosensor. The aromatic system can provide the basic fluorophore, while the tetrazole and hydroxyl groups can act as binding sites for analytes such as metal ions. Upon coordination of a metal ion, the electronic properties of the molecule would be altered, potentially leading to a change in its fluorescence emission (e.g., enhancement or quenching). The high density of nitrogen atoms in the tetrazole ring makes it a particularly effective chelator for a variety of metal ions. The development of MOF-based fluorescent sensors is also an active area of research, where the pores of the framework can be designed to selectively bind and detect hazardous materials. mdpi.comnih.gov

Ligand Design in Catalysis

The tetrazole moiety is a well-established ligand in coordination chemistry, capable of binding to metal centers through its nitrogen atoms. This makes this compound a promising candidate for the design of novel ligands for catalysis. Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, and the development of new ligand systems to improve the efficiency and scope of these reactions is of continuous interest. jocpr.comrsc.orgtcichemicals.com

A palladium complex of this compound could potentially exhibit high catalytic activity in reactions such as Suzuki, Heck, or Sonogashira couplings. The electronic properties of the ligand, influenced by the electron-withdrawing bromine atom and the electron-rich tetrazole and phenol groups, could be fine-tuned to optimize the catalytic cycle. The bidentate nature of the ligand (coordination through a tetrazole nitrogen and the phenolic oxygen) could form a stable chelate with the metal center, potentially enhancing the catalyst's stability and turnover number.

Table 2: Potential Catalytic Applications of Metal Complexes with this compound as a Ligand

MetalReaction TypePotential Advantages
PalladiumSuzuki, Heck, Sonogashira CouplingHigh stability, enhanced reactivity
CopperClick Chemistry (Azide-Alkyne Cycloaddition)Improved efficiency and regioselectivity
Rhodium/IridiumC-H ActivationNovel reactivity and substrate scope

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. researchgate.net The ability of molecules to self-assemble into well-defined, ordered structures is a key principle in this field. This compound has several features that could drive its participation in supramolecular assembly.

The phenolic hydroxyl group is a hydrogen bond donor, while the nitrogen atoms of the tetrazole ring are hydrogen bond acceptors. This allows for the formation of intricate hydrogen-bonding networks, leading to the self-assembly of one-, two-, or three-dimensional structures. Furthermore, the aromatic rings can participate in π-π stacking interactions, which would further stabilize the resulting supramolecular architecture. The bromine atom can also engage in halogen bonding, another important non-covalent interaction that can direct self-assembly. The potential for this molecule to form photoresponsive supramolecular systems is also an area of interest. nih.gov

Photophysical Property Exploration for Optical Materials

Materials with interesting photophysical properties, such as luminescence, are in high demand for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and fluorescent sensors. The photophysical properties of a molecule are determined by its electronic structure. The combination of a bromophenol and a tetrazole ring in this compound suggests that it may possess interesting luminescent properties. researchgate.net

The extended π-system of the molecule could lead to absorption and emission in the ultraviolet or visible region of the electromagnetic spectrum. The presence of the heavy bromine atom could also promote intersystem crossing, potentially leading to phosphorescence. The luminescent properties of this compound could be further tuned by chemical modification, for example, through substitution at the bromine position or by forming metal complexes. Lanthanide complexes are particularly known for their sharp and long-lived luminescence, and coordinating lanthanide ions to the tetrazole moiety could result in novel optical materials with applications in lighting and displays. nih.govnih.gov

Future Research Directions and Open Questions

Exploration of Asymmetric Synthesis Routes

The development of asymmetric synthesis routes for chiral molecules is a cornerstone of modern medicinal chemistry and materials science. jazindia.com For 2-bromo-4-(1H-1,2,3,4-tetrazol-1-yl)phenol, which is achiral, future research could focus on introducing chirality through derivatization, creating valuable chiral building blocks.

Potential Asymmetric Transformations:

Catalytic Asymmetric Dearomatization: Research into the biocatalytic oxidative dearomatization of phenols offers a powerful method for rapidly building molecular complexity and introducing stereocenters. nih.gov Applying similar enzymatic or chemo-catalytic strategies to this compound could yield highly functionalized, chiral ortho-quinol products.

Atroposelective Synthesis: If the molecule is incorporated into a larger biaryl structure, restricted rotation around the single bond connecting the aryl units can lead to atropisomerism (axial chirality). mdpi.comnih.gov Future work could explore metal-catalyzed (e.g., using copper, vanadium, or iron complexes) cross-coupling reactions to construct such biaryl systems, where the bulky bromo and tetrazolyl substituents could facilitate the isolation of stable, enantiomerically enriched atropisomers. nih.gov

Asymmetric Functionalization: Directing asymmetric reactions to the tetrazole ring or the phenol (B47542) backbone is another promising avenue. For instance, developing chiral catalysts for the enantioselective addition of functional groups to positions ortho to the hydroxyl group could generate valuable chiral derivatives.

The table below outlines potential strategies for asymmetric synthesis.

Synthesis Strategy Key Transformation Potential Catalyst Type Desired Outcome
Catalytic Dearomatization Oxidative dearomatization of the phenol ring Biocatalytic (e.g., FAD-dependent monooxygenases) Chiral ortho-quinol derivatives
Atroposelective Coupling Metal-catalyzed biaryl cross-coupling Copper, Vanadium, or Iron complexes Enantiopure biaryl atropisomers

Continuous Flow Chemistry Applications for Efficient Production

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable manufacturing of chemicals, including active pharmaceutical ingredients (APIs). nih.govmt.comnih.gov Applying this technology to the synthesis of this compound and its derivatives could offer substantial advantages over traditional batch processing.

Key Advantages for Flow Production:

Enhanced Safety: The synthesis of tetrazoles often involves azides, which can be hazardous. Flow reactors, with their small reaction volumes, allow for the in situ generation and immediate consumption of such hazardous reagents, significantly improving process safety. nih.gov

Improved Reaction Control: Flow systems provide superior control over reaction parameters like temperature, pressure, and residence time. mt.comhybrid-chem.com This precision can lead to higher yields, better selectivity, and reduced impurity formation in reactions such as the bromination of the phenol or the cycloaddition to form the tetrazole ring.

Scalability and Automation: Transitioning from laboratory-scale synthesis to large-scale production is often more straightforward with flow chemistry. nih.gov Automated flow platforms can operate for extended periods, enabling efficient, on-demand production. researchgate.net Future research would involve designing a multi-step flow process, potentially integrating reaction and purification steps, to streamline the synthesis from simple precursors. nih.gov

Deepening Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new reactivity. For this compound, several transformations warrant detailed mechanistic investigation.

Areas for Mechanistic Study:

Tetrazole Formation: The [3+2] cycloaddition of an azide (B81097) with a nitrile is a common method for forming tetrazole rings. nih.gov A detailed study of the kinetics and thermodynamics of this reaction for the specific precursors of the title compound could reveal ways to accelerate the process and control regioselectivity.

Electrophilic Aromatic Substitution: The bromination of the parent phenol is a key step. Mechanistic studies could clarify the role of the tetrazolyl substituent in directing the regioselectivity of this and other electrophilic substitutions.

Oxidative Reactions: The oxidation of phenols can proceed through complex pathways, sometimes involving radical intermediates and leading to a variety of products, including quinones or coupled dimers. rsc.org Investigating the oxidation of this compound under different conditions (chemical, electrochemical, enzymatic) would provide valuable insights into its stability and reactivity.

Discovery of Novel Reactivity Patterns

The unique combination of a brominated phenol and a tetrazole ring suggests that this compound may exhibit novel reactivity. Future research should aim to explore reactions that leverage the interplay between these functional groups.

Prospective Research Areas:

Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the direct attachment of diverse carbon and heteroatom substituents to the phenolic ring, creating a library of complex derivatives.

Photochemical and Electrochemical Reactions: The aromatic and heterocyclic systems in the molecule may be susceptible to photochemical or electrochemical activation. Exploring these non-traditional reaction conditions could unlock new transformations, such as C-H functionalization or novel ring-forming reactions.

Directed Metallation: The phenolic hydroxyl group and the nitrogen atoms of the tetrazole ring can act as directing groups for ortho-lithiation or other metallation reactions. This would provide a powerful strategy for regioselective functionalization of the aromatic ring at positions that are not accessible through classical electrophilic substitution.

Integration into Multi-component Reaction Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly valued for their efficiency and ability to generate molecular diversity. diva-portal.org The tetrazole moiety is often synthesized via MCRs, such as the Ugi tetrazole reaction. nih.govrug.nlacs.org

Future research could focus on using this compound not just as a target of synthesis, but as a key component in novel MCRs.

Potential MCR Applications:

Phenol-Based MCRs: The phenolic hydroxyl group can participate in various MCRs. For example, it could serve as the nucleophilic component in reactions like the Passerini or Ugi variations, leading to the formation of complex ester or amide derivatives.

Tetrazole-Mediated Reactions: The nitrogen atoms of the tetrazole ring possess lone pairs of electrons and can act as nucleophiles or ligands. Designing new MCRs where the tetrazole ring participates directly in bond formation could lead to novel heterocyclic scaffolds. By integrating the molecule into MCRs, complex structures can be assembled in a single, efficient step.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for predicting molecular properties and understanding reactivity, complementing experimental work. Applying advanced computational modeling to this compound can guide future experimental efforts.

Applications of Computational Modeling:

Structural and Electronic Analysis: Density Functional Theory (DFT) calculations can be used to determine the molecule's preferred conformation, bond lengths, bond angles, and electronic properties, such as the molecular electrostatic potential map. researchgate.net This information is foundational for understanding its intermolecular interactions and reactivity.

Reaction Mechanism Simulation: Computational modeling can be used to map the potential energy surfaces of proposed reactions. This allows for the identification of transition states and intermediates, providing a detailed, step-by-step picture of the reaction mechanism and helping to rationalize experimental outcomes.

Prediction of Properties: Theoretical calculations can predict various properties, including spectroscopic data (NMR, IR, UV-Vis), which can aid in structural characterization. researchgate.net Furthermore, properties relevant to drug discovery, such as lipophilicity and binding affinity to biological targets, can be estimated, guiding the design of new derivatives with desired biological activities.

The table below summarizes the computational methods and their potential applications.

Computational Method Application Area Predicted Properties / Insights
Density Functional Theory (DFT) Structural Analysis Geometry, electrostatic potential, frontier molecular orbitals
Time-Dependent DFT (TD-DFT) Spectroscopic Prediction UV-Vis absorption spectra
Transition State Searching Mechanistic Studies Reaction pathways, activation energies, transition state structures

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-4-(1H-1,2,3,4-tetrazol-1-yl)phenol, and how can reaction conditions be optimized?

  • Methodology : A common approach involves bromination of the phenol precursor. For example, bromine in acetic acid with sodium acetate as a catalyst can introduce the bromo group at the ortho position . The tetrazole moiety can be introduced via nucleophilic substitution using sodium azide or cycloaddition reactions under mild conditions (e.g., ZnCl₂ catalysis in aqueous media) . Optimization includes controlling temperature (338–348 K for bromination) and using TLC to monitor reaction progress .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • HPLC and NMR : Confirm purity (>95%) and structural assignments (e.g., aromatic protons, tetrazole ring signals) .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) using programs like SHELXL .
  • Elemental analysis : Validate molecular formula (C₇H₆BrN₄O) .

Q. How does the tetrazole group influence the compound’s solubility and stability under experimental conditions?

  • Methodology : The tetrazole ring enhances lipid solubility compared to carboxylic acids, improving membrane permeability in biological assays . Stability tests in aqueous environments (pH 7.4 buffer, 25°C) and under UV light are recommended, as tetrazoles are sensitive to photodegradation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-response profiling : Test varying concentrations to identify threshold effects (e.g., IC₅₀ vs. MIC values) .
  • Target-specific assays : Use enzyme inhibition studies (e.g., cyclooxygenase or kinase assays) to distinguish direct activity from nonspecific cytotoxicity .
  • Meta-analysis : Compare datasets across publications, prioritizing studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. How can crystallographic data inform structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Dihedral angle analysis : Determine the orientation of the tetrazole ring relative to the phenol (e.g., mean plane angles of 84.86° in similar structures) to assess steric effects .
  • Hydrogen-bonding networks : Map interactions (e.g., C–H⋯O) to predict binding modes in protein targets .
  • DFT calculations : Model electron distribution in the tetrazole-phenol system to correlate with reactivity (e.g., electrophilic substitution sites) .

Q. What experimental designs mitigate challenges in synthesizing derivatives with modified tetrazole substituents?

  • Methodology :

  • Protecting groups : Use tert-butyl or triphenylmethyl groups to prevent unwanted side reactions during functionalization .
  • Microwave-assisted synthesis : Enhance yields and reduce reaction times for cyclopropane-tetrazole hybrids .
  • High-throughput screening : Test diverse catalysts (e.g., Zn salts vs. FSO₂N₃) for regioselective modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.